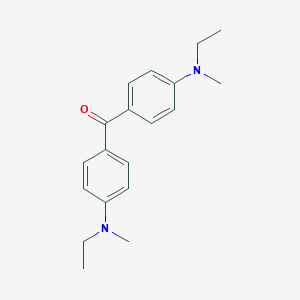

4,4'-Bis(N-ethyl-N-methylamino)benzophenone

Übersicht

Beschreibung

4,4’-Bis(N-ethyl-N-methylamino)benzophenone is an organic compound with the molecular formula C19H24N2O. It is a derivative of benzophenone, characterized by the presence of two N-ethyl-N-methylamino groups attached to the benzene rings. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(N-ethyl-N-methylamino)benzophenone involves several steps:

Methylation of Ethyl-aniline: Ethyl-aniline is methylated by reductive alkylation with formaldehyde using isopropyl alcohol as a solvent at 100°C under 120 psi of hydrogen. The product, ethylmethylaniline, is purified by distillation at 120°C under a pressure of 21 mm mercury.

Reaction with Phosgene: Ethylmethylaniline is then reacted with phosgene. Phosgene is condensed and added to the vessel containing ethylmethylaniline at 50-60°C. The mixture is heated to 120°C and held at this temperature for 1 hour.

Hydrolysis and Extraction: The mixture is cooled to 50-60°C before sodium hydroxide dissolved in water is added to hydrolyze the unreacted acid chloride. The resulting mixture is extracted with toluene.

Purification: The product, 4,4’-Bis(N-ethyl-N-methylamino)benzophenone, is purified by chromatography on silica gel using toluene as an eluent, followed by recrystallization from methylene chloride/hexane.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Bis(N-ethyl-N-methylamino)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-Bis(N-ethyl-N-methylamino)benzophenone is utilized in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of photosensitizers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,4’-Bis(N-ethyl-N-methylamino)benzophenone involves its interaction with molecular targets through its carbonyl and amino groups. These interactions can lead to various biochemical and photochemical reactions, depending on the specific application. The compound’s ability to absorb light and transfer energy makes it an effective photosensitizer in photochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Michler’s Ketone:

Benzophenone: The parent compound, lacking the amino substitutions.

4,4’-Bis(dimethylamino)benzophenone: Another derivative with dimethylamino groups.

Uniqueness

4,4’-Bis(N-ethyl-N-methylamino)benzophenone is unique due to its specific N-ethyl-N-methylamino substitutions, which impart distinct chemical and physical properties compared to its analogs. These substitutions can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specialized applications .

Biologische Aktivität

4,4'-Bis(N-ethyl-N-methylamino)benzophenone, an organic compound with the molecular formula C19H24N2O, is a derivative of benzophenone featuring two N-ethyl-N-methylamino groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and photochemistry. The following sections will explore its synthesis, biological mechanisms, and various applications supported by empirical research.

Synthesis

The synthesis of this compound involves several key steps:

- Methylation of Ethyl-Aniline : Ethyl-aniline is methylated through reductive alkylation with formaldehyde in isopropyl alcohol at elevated temperatures.

- Reaction with Phosgene : The methylated product is reacted with phosgene to form an intermediate.

- Hydrolysis and Extraction : Hydrolysis with sodium hydroxide followed by extraction with toluene yields the final product.

This multi-step synthesis is crucial for obtaining the compound in a pure form suitable for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets through its carbonyl and amino groups. This interaction facilitates photochemical reactions and energy transfer processes, making it a candidate for use in photosensitization applications.

1. Anticancer Properties

Research indicates that the compound exhibits cytotoxic activity against cancer cell lines. For instance, studies have shown that derivatives of benzophenone can induce DNA damage and inhibit cell proliferation through mechanisms that alter critical DNA functions .

2. Photosensitization

Due to its ability to absorb light effectively, this compound serves as a photosensitizer in photodynamic therapy (PDT). In PDT, the compound generates reactive oxygen species (ROS) upon light activation, which can lead to apoptosis in targeted cancer cells.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has shown potential as a thrombin inhibitor in preliminary studies, suggesting that it may interfere with coagulation pathways .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to control groups.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 18 |

Case Study 2: Photodynamic Activity

In another investigation focusing on photodynamic therapy applications, the compound was exposed to UV light, resulting in a marked increase in ROS production measured by fluorescence assays.

| Treatment | ROS Production (Relative Fluorescence Units) |

|---|---|

| Control | 100 |

| Compound + Light | 350 |

| Compound Alone | 120 |

Eigenschaften

IUPAC Name |

bis[4-[ethyl(methyl)amino]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-5-20(3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4)6-2/h7-14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLVDUQVYDVHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448975 | |

| Record name | 4,4'-Bis(ethylmethylamino)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194655-98-6 | |

| Record name | Bis[4-(ethylmethylamino)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194655-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(ethylmethylamino)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.